molecular formula C8H12N2O2S B1519246 5-Amino-2-ethylbenzene-1-sulfonamide CAS No. 1094938-11-0

5-Amino-2-ethylbenzene-1-sulfonamide

Cat. No. B1519246
M. Wt: 200.26 g/mol
InChI Key: OJUOFLJPVCJTOC-UHFFFAOYSA-N
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Description

5-Amino-2-ethylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 1094938-11-0 . It has a molecular weight of 200.26 and is typically found in powder form .


Molecular Structure Analysis

The InChI code for 5-Amino-2-ethylbenzene-1-sulfonamide is 1S/C8H12N2O2S/c1-2-6-3-4-7 (9)5-8 (6)13 (10,11)12/h3-5H,2,9H2,1H3, (H2,10,11,12) . This indicates that the compound has a benzene ring with an ethyl group and an amino group attached to it, along with a sulfonamide group.


Physical And Chemical Properties Analysis

5-Amino-2-ethylbenzene-1-sulfonamide is a powder at room temperature . Unfortunately, other specific physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Enzyme Inhibition and Therapeutic Applications

Carbonic Anhydrase Inhibition

5-Amino-2-ethylbenzene-1-sulfonamide derivatives have been extensively studied for their inhibitory activity against carbonic anhydrase (CA) isozymes, particularly those associated with tumor growth and metastasis. Research has shown that certain halogenated derivatives of this compound can selectively inhibit tumor-associated CA IX, suggesting potential as antitumor agents. The synthesis of halogenated sulfonamides, including aminobenzolamides and their inhibition profiles against CA IX, revealed leads for designing more potent and selective inhibitors with therapeutic applications in cancer treatment (Ilies et al., 2003), (Casey et al., 2004).

Antimicrobial Activity

Sulfonamides, including 5-Amino-2-ethylbenzene-1-sulfonamide derivatives, have been foundational in developing antimicrobial agents. Recent advancements in synthesizing sulfonamide derivatives have expanded their application in combating bacterial resistance, offering new pathways for treating infectious diseases. Novel sulfonamide compounds have shown effective inhibition of metastatic tumor growth, highlighting their broader therapeutic potential beyond antimicrobial activity (Colinas, 2013).

Environmental Applications

Pollutant Degradation

Research into the environmental fate of sulfonamide antibiotics, including derivatives of 5-Amino-2-ethylbenzene-1-sulfonamide, has led to a better understanding of their persistence and degradation in aquatic environments. Studies have explored the oxidation processes and kinetics of sulfonamide antibiotics, providing insights into removing these persistent pollutants from water sources, thus reducing their ecological impact (Ben et al., 2017).

properties

IUPAC Name

5-amino-2-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-6-3-4-7(9)5-8(6)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUOFLJPVCJTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-ethylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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